Methyl 18-methylnonadecanoate

Catalog No.
S3332739
CAS No.
65301-91-9
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 18-methylnonadecanoate

CAS Number

65301-91-9

Product Name

Methyl 18-methylnonadecanoate

IUPAC Name

methyl 18-methylnonadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23-3/h20H,4-19H2,1-3H3

InChI Key

IVHQIMJNEKWLSS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)OC

Methyl 18-methylnonadecanoate, also known as nonadecanoic acid, 18-methyl-, methyl ester, is a long-chain fatty acid ester with the molecular formula C21H42O2C_{21}H_{42}O_{2} and a molecular weight of approximately 326.56 g/mol. This compound is characterized by a straight-chain structure with a methyl branch at the 18th carbon position, which distinguishes it from other fatty acid methyl esters. Its structural representation can be denoted by the SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCC(C)C .

Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form nonadecanoic acid and methanol.
  • Transesterification: It can react with alcohols to form different fatty acid esters.
  • Oxidation: Under oxidative conditions, it may degrade to produce smaller fatty acids and aldehydes.

The stability of this compound under normal storage conditions makes it suitable for various applications without significant degradation .

Methyl 18-methylnonadecanoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of nonadecanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process involves reacting triglycerides or other fatty acids with methanol to produce the methyl ester.
  • Biocatalysis: Enzymatic methods using lipases can also be employed to synthesize this compound with high specificity and yield .

Methyl 18-methylnonadecanoate finds applications in various fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its fatty acid composition.
  • Food Industry: Serves as a flavoring agent and preservative due to its stability and low toxicity.
  • Pharmaceuticals: Investigated for potential therapeutic properties, particularly in formulations targeting oxidative stress and inflammation .

Methyl 18-methylnonadecanoate shares similarities with other long-chain fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl NonadecanoateC20H40O2C_{20}H_{40}O_{2}312.53 g/molLacks the methyl group at the 18th carbon
Methyl StearateC18H36O2C_{18}H_{36}O_{2}284.48 g/molShorter carbon chain without branching
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}256.42 g/molEven shorter chain length

Uniqueness

Methyl 18-methylnonadecanoate is unique due to its branched structure at the 18th carbon position, which may impart distinct physical and chemical properties compared to its linear counterparts. This branching could influence its solubility, melting point, and biological activity, making it a subject of interest for further research in both synthetic chemistry and biological applications .

XLogP3

9.8

Dates

Modify: 2024-04-14

Explore Compound Types